

TKB245: A Potent Tool Compound for Coronavirus Research

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Compound of Interest

Compound Name: TKB245

Cat. No.: B10856404

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TKB245 is a novel, orally available small-molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral cysteine protease essential for the replication of coronaviruses.[3][4][5] It cleaves the viral polyproteins translated from the viral RNA genome into functional non-structural proteins (nsps) that form the replicase-transcription complex (RTC).[3][6][7] Inhibition of Mpro blocks the viral life cycle, making it a prime target for antiviral therapeutics. **TKB245** acts as a potent and specific inhibitor of SARS-CoV-2 Mpro by forming a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site.[1][2] These application notes provide a summary of **TKB245**'s activity and detailed protocols for its use in coronavirus research.

Data Presentation

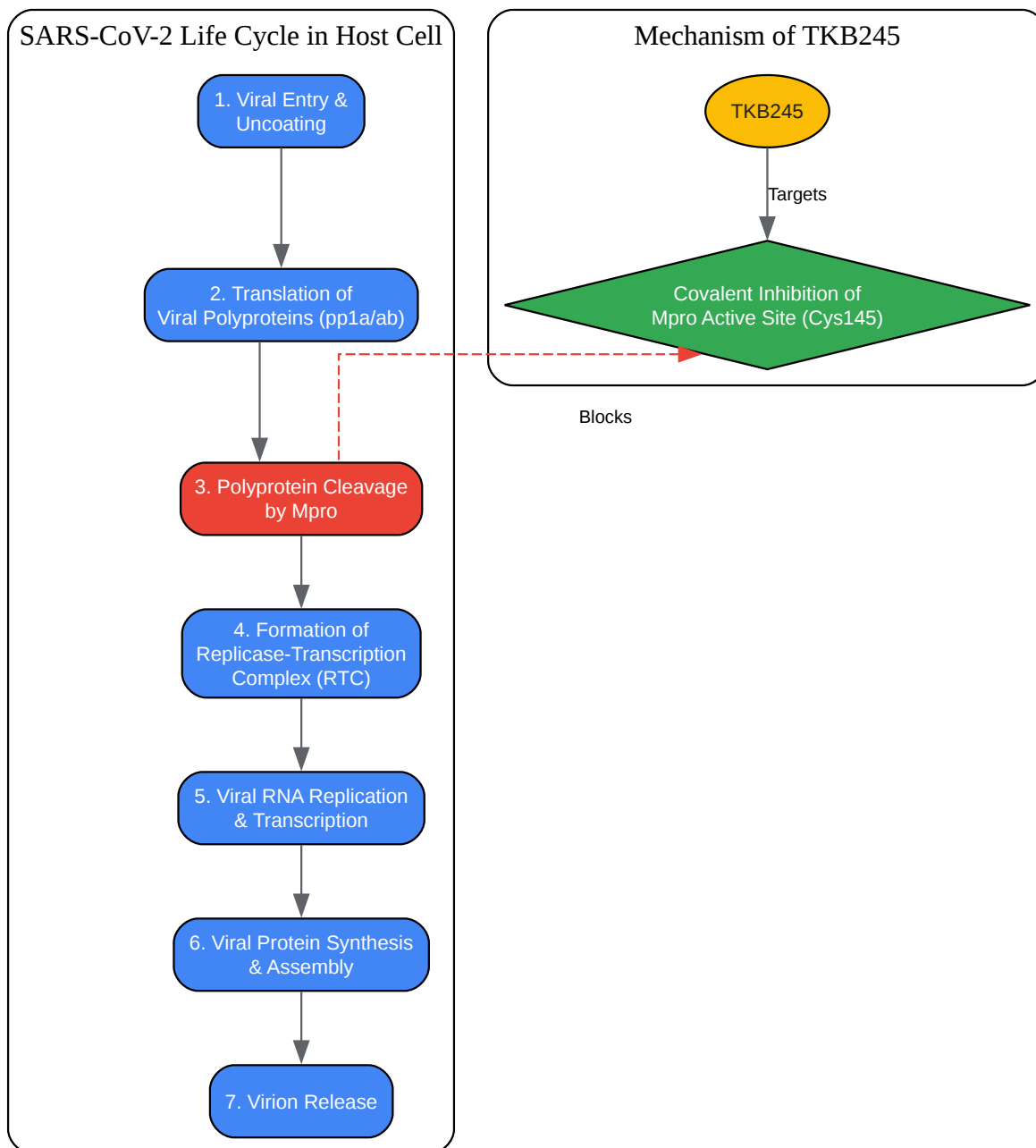
In Vitro Efficacy of TKB245

Parameter	Value	Cell Line	Virus Strain(s)	Reference
IC50 (Mpro Enzymatic Assay)	0.007 μ M	-	SARS-CoV-2	[1]
EC50 (Antiviral Activity)	0.03 μ M	VeroE6	SARS-CoV-2 (various variants)	[1][2]
EC50 Range (Antiviral Activity)	0.014 - 0.056 μ M	VeroE6	Alpha, Beta, Gamma, Delta, Kappa, Omicron	[8]

In Vivo Efficacy and Pharmacokinetics of TKB245

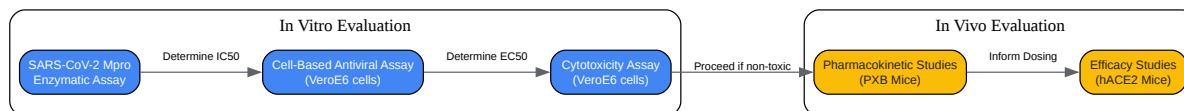
Parameter	Value	Animal Model	Virus Variant(s)	Reference
Replication Inhibition	Demonstrated ability to block replication	Human ACE2 knocked-in mice	Delta, Omicron	[1][2]
Oral Half-life (t1/2)	3.82 hours	Human liver-chimeric (PXB) mice	-	[1]
Oral Bioavailability	48%	Human liver-chimeric (PXB) mice	-	[1]

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of **TKB245** in inhibiting the SARS-CoV-2 life cycle.



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Caption: General experimental workflow for the evaluation of **TKB245**.

Experimental Protocols

SARS-CoV-2 Mpro Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **TKB245** against recombinant SARS-CoV-2 Mpro.

Materials:

- Recombinant SARS-CoV-2 Main Protease (Mpro)
- Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
- Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT
- **TKB245** stock solution (in DMSO)
- 384-well black plates
- Fluorescence plate reader

Protocol:

- Prepare serial dilutions of **TKB245** in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
- In a 384-well plate, add 5 µL of the diluted **TKB245** solution to each well. Include wells with assay buffer and DMSO as no-inhibitor and vehicle controls, respectively.

- Add 10 μ L of recombinant SARS-CoV-2 Mpro (final concentration \sim 50 nM) to each well.
- Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 5 μ L of the fluorogenic Mpro substrate (final concentration \sim 20 μ M) to each well.
- Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 37°C using a fluorescence plate reader.
- Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve).
- Determine the percent inhibition for each **TKB245** concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of **TKB245** concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based SARS-CoV-2 Antiviral Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of **TKB245** in inhibiting SARS-CoV-2 replication in a cell-based assay.

Materials:

- VeroE6 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- SARS-CoV-2 viral stock (e.g., USA-WA1/2020 or other variants)
- **TKB245** stock solution (in DMSO)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Biosafety Level 3 (BSL-3) facility and procedures

Protocol:

- Seed VeroE6 cells in a 96-well plate at a density of 1×10^4 cells/well and incubate overnight at 37°C with 5% CO₂.
- Prepare serial dilutions of **TKB245** in culture medium.
- In a BSL-3 facility, remove the culture medium from the cells.
- Add 100 µL of the diluted **TKB245** to the respective wells. Include wells with medium only (mock-infected) and medium with DMSO (virus control).
- Infect the cells by adding SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
- Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
- Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percentage of cell viability for each **TKB245** concentration relative to the mock-infected and virus controls.
- Plot the percentage of cell viability against the logarithm of **TKB245** concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

In Vivo Efficacy Study in a Human ACE2 Knocked-in Mouse Model

Objective: To evaluate the in vivo antiviral efficacy of **TKB245** in a mouse model of SARS-CoV-2 infection.

Materials:

- K18-hACE2 transgenic mice
- SARS-CoV-2 viral stock (e.g., Delta or Omicron variant)

- **TKB245** formulation for oral gavage
- Vehicle control (e.g., 0.5% methylcellulose)
- Animal Biosafety Level 3 (ABSL-3) facility and procedures

Protocol:

- Acclimate K18-hACE2 mice for at least 7 days before the experiment.
- Randomly assign mice to treatment and control groups.
- Administer **TKB245** orally (e.g., once or twice daily) starting 12 hours before infection. The vehicle control group receives the vehicle on the same schedule.
- In an ABSL-3 facility, lightly anesthetize the mice and intranasally infect them with a sublethal dose of SARS-CoV-2 (e.g., 10^4 PFU).
- Continue the treatment for a specified duration (e.g., 5 days post-infection).
- Monitor the body weight and clinical signs of the mice daily.
- At the end of the study (e.g., day 5 post-infection), euthanize the mice and collect lung tissues.
- Homogenize the lung tissues and determine the viral titer using a plaque assay or RT-qPCR.
- Compare the viral titers in the lungs of the **TKB245**-treated group with the vehicle control group to assess antiviral efficacy.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents. All work with live SARS-CoV-2 must be performed in an appropriate biosafety facility by trained personnel.

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